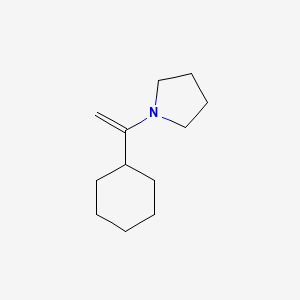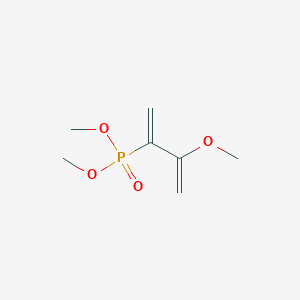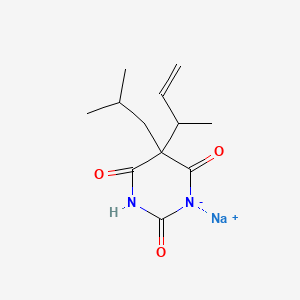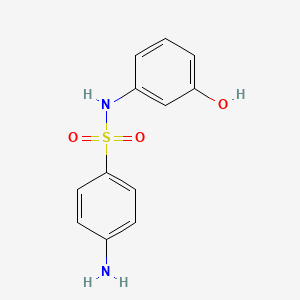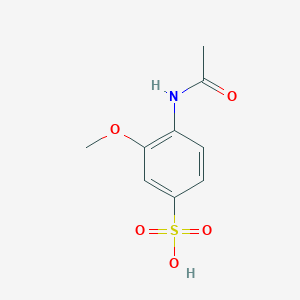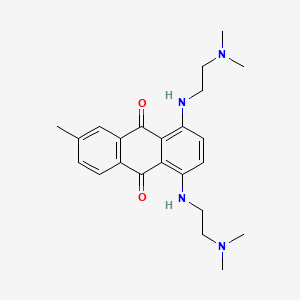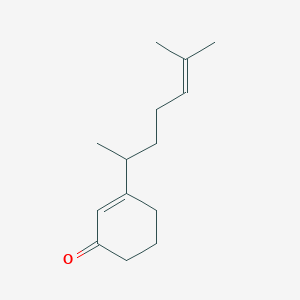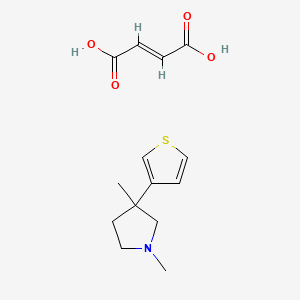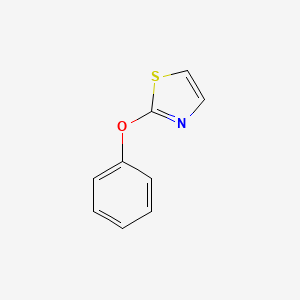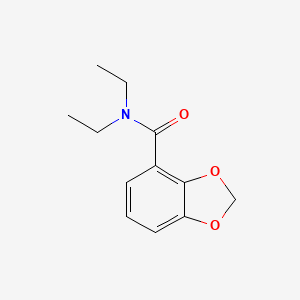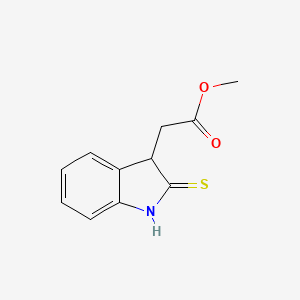
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester typically involves the Fischer indole synthesis. This method uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring system . The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, involves large-scale Fischer indole synthesis. This process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioxo group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the thioxo group, forming a simpler indole derivative.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by binding to auxin receptors, influencing cell elongation and division . In medical research, its bioactivity is attributed to its ability to interact with cellular proteins and enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating properties.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of bioactive molecules.
Indole-3-butyric acid: Another plant growth regulator with applications in agriculture.
Uniqueness: 1H-Indole-3-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
69261-17-2 |
|---|---|
Molekularformel |
C11H11NO2S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
methyl 2-(2-sulfanylidene-1,3-dihydroindol-3-yl)acetate |
InChI |
InChI=1S/C11H11NO2S/c1-14-10(13)6-8-7-4-2-3-5-9(7)12-11(8)15/h2-5,8H,6H2,1H3,(H,12,15) |
InChI-Schlüssel |
HSUWGLPKYSSVBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C2=CC=CC=C2NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


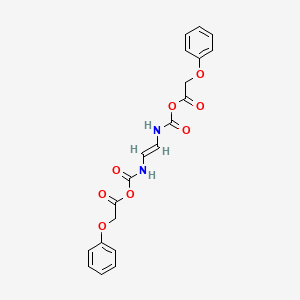
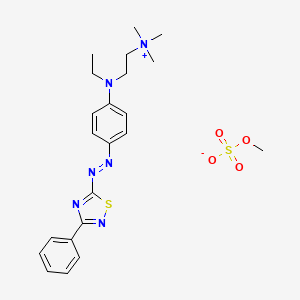
![(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine](/img/structure/B14455605.png)
